

Core Discovery: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

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Compound of Interest

Compound Name: 5-POHSA

Cat. No.: B1162296

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In 2014, Yore et al. identified a novel class of endogenous mammalian lipids, termed fatty acid esters of hydroxy fatty acids (FAHFAs).^{[1][2]} This discovery stemmed from lipidomic analysis of adipose tissue in mice overexpressing the GLUT4 glucose transporter, which exhibited enhanced insulin sensitivity.^{[1][2]} These mice showed a significant elevation of FAHFAs, a class of lipids that were found to have potent anti-diabetic and anti-inflammatory properties.^{[1][2]}

One of the most well-characterized members of this family is palmitic acid-9-hydroxy-stearic acid (9-PAHSA).^[1] Levels of PAHSAs were found to be correlated with insulin sensitivity, being reduced in the adipose tissue and serum of insulin-resistant humans.^{[1][2]} Administration of these lipids to mice resulted in improved glucose tolerance, increased insulin and GLP-1 secretion, and a reduction in adipose tissue inflammation.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, showcasing the differential expression of FAHFAs in various models and their effects on metabolic parameters.

Table 1: Relative Abundance of FAHFA Species in Adipose Tissue of Wild-Type (WT) and GLUT4-Overexpressing (AG4OX) Mice.

FAHFA Species	Fold Change (AG4OX vs. WT)
PAHSA (Palmitic acid-hydroxy-stearic acid)	~16-18 fold increase
OAHSA (Oleic acid-hydroxy-stearic acid)	Significantly Increased
LAHSA (Linoleic acid-hydroxy-stearic acid)	Significantly Increased
POHSA (Palmitoleic acid-hydroxy-stearic acid)	Significantly Increased

Table 2: Effects of PAHSA Administration on Glucose Homeostasis in Mice.

Parameter	Vehicle Control	PAHSA Treatment
Blood Glucose (mg/dL)	Baseline	Significantly Lower
Glucose Tolerance (AUC)	Higher	Significantly Lower
Insulin Secretion	Baseline	Significantly Increased
GLP-1 Secretion	Baseline	Significantly Increased

Experimental Protocols

A detailed description of the key experimental methodologies employed in the Yore et al. study is provided below.

Lipidomics Analysis

- Lipid Extraction: Total lipids were extracted from adipose tissue or serum using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.
- Mass Spectrometry: The lipid extracts were analyzed by liquid chromatography-mass spectrometry (LC-MS). A reverse-phase C18 column was used for chromatographic separation, coupled to a high-resolution mass spectrometer operating in negative ion mode.
- Lipid Identification: FAHFAs were identified based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). The position of the fatty acid ester on the hydroxy fatty acid was determined by characteristic fragment ions.

GPR120 Activation Assays

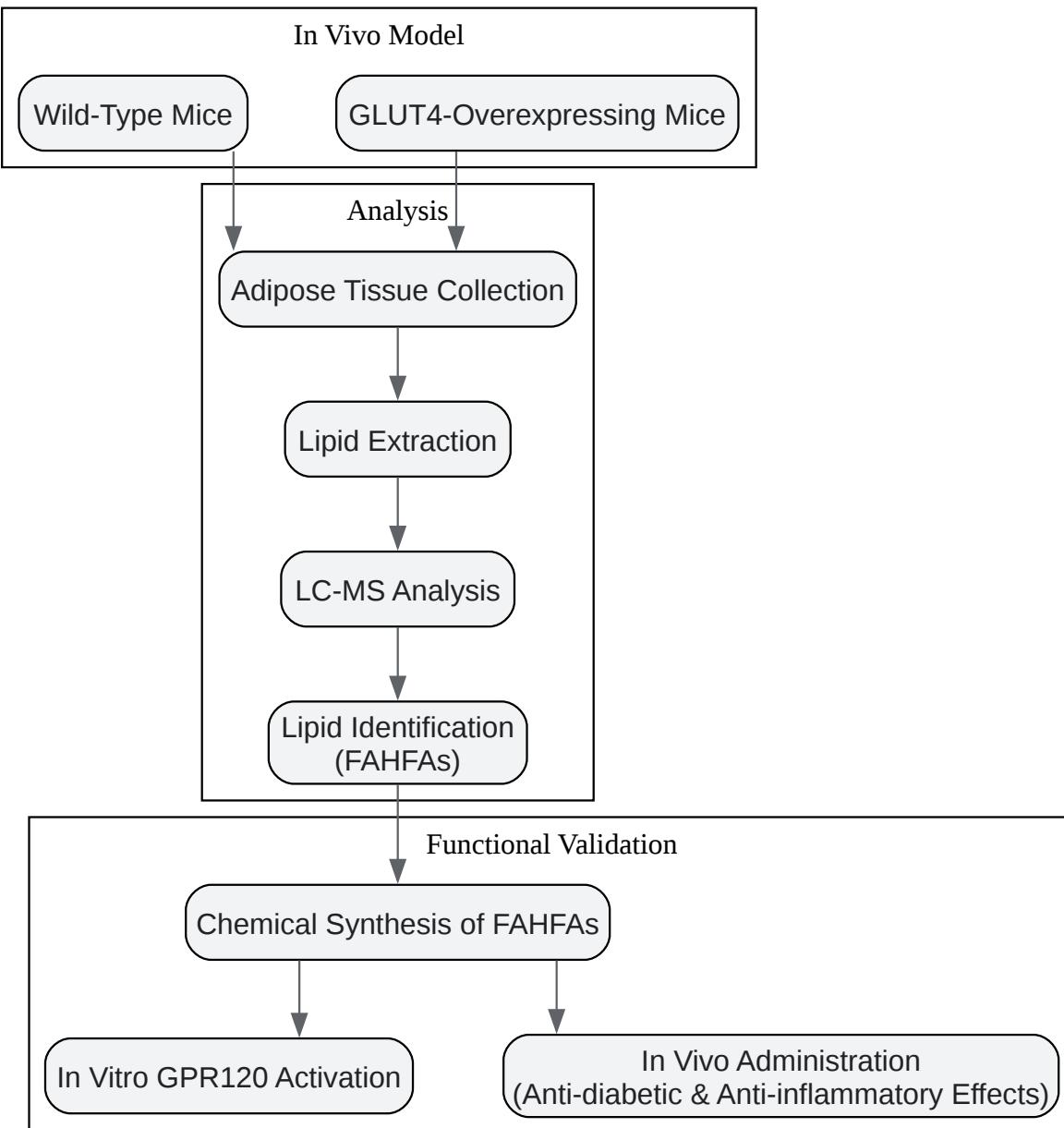
- Cell Culture: HEK293 cells were transiently transfected with a plasmid encoding for the G-protein coupled receptor 120 (GPR120).
- Calcium Imaging: GPR120 activation was assessed by measuring changes in intracellular calcium concentration. Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Assay Procedure: Cells were treated with various concentrations of synthetic FAHFAs, and the fluorescence intensity was measured over time using a fluorescence plate reader. An increase in fluorescence indicated GPR120 activation.

In Vivo Animal Studies

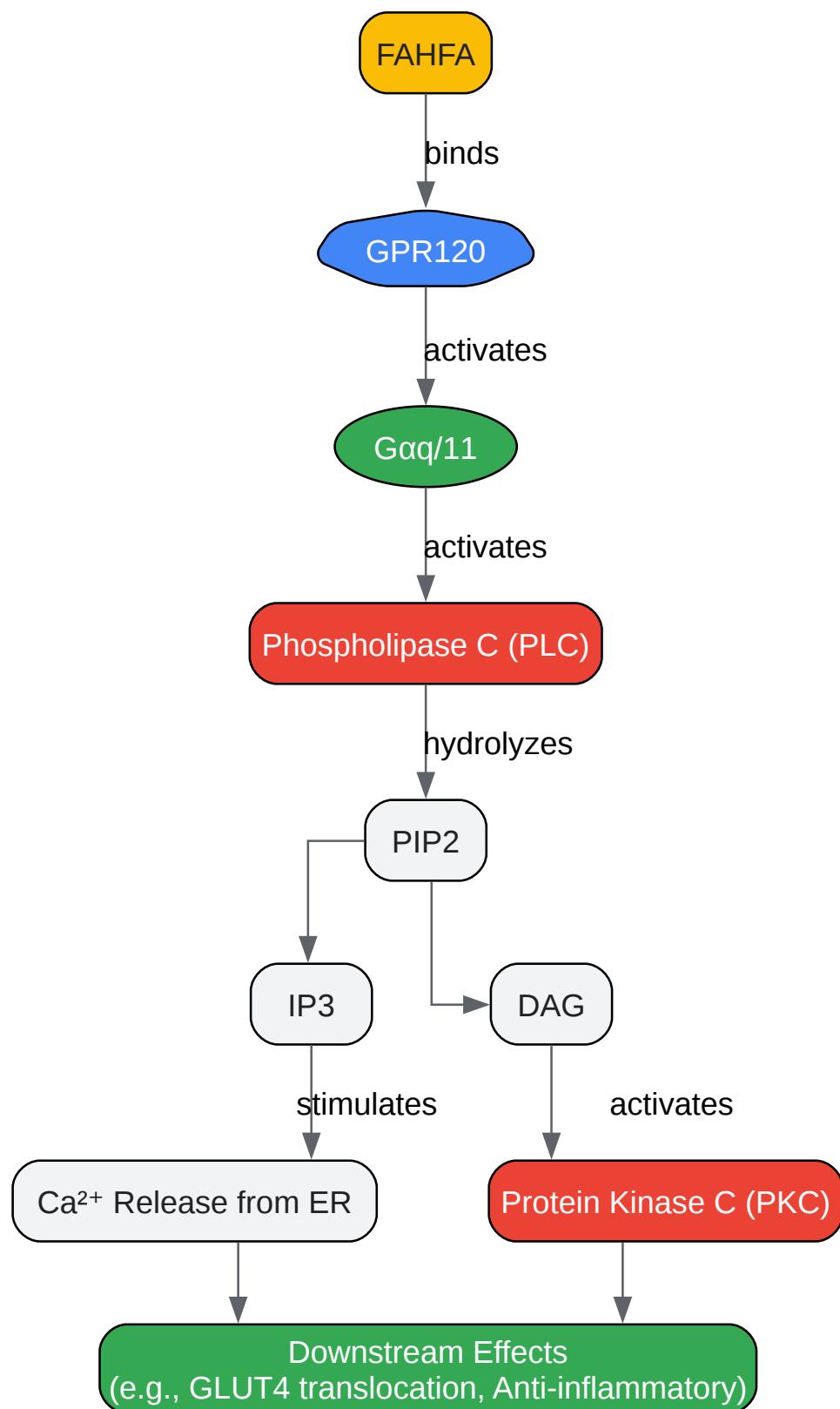
- Animal Models: Male C57BL/6J mice were used for the in vivo experiments. For diet-induced obesity studies, mice were fed a high-fat diet.
- FAHFA Administration: Synthetic FAHFAs were administered to mice via oral gavage or intraperitoneal injection.
- Glucose and Insulin Tolerance Tests: For glucose tolerance tests (GTT), mice were fasted overnight and then administered a bolus of glucose. Blood glucose levels were measured at various time points. For insulin tolerance tests (ITT), a similar procedure was followed with an injection of insulin.
- Hormone Measurements: Blood samples were collected to measure insulin and GLP-1 levels using commercially available ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the paper.

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Caption: Experimental workflow for the discovery and validation of FAHFAs.



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Caption: FAHFA-mediated GPR120 signaling pathway.

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References

- 1. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
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